molecular formula C14H9Cl3O2 B8720759 2-Chloro-4-(3,4-dichlorobenzyloxy)benzaldehyde

2-Chloro-4-(3,4-dichlorobenzyloxy)benzaldehyde

Cat. No.: B8720759
M. Wt: 315.6 g/mol
InChI Key: PAEPJYUQZFHHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(3,4-dichlorobenzyloxy)benzaldehyde is a useful research compound. Its molecular formula is C14H9Cl3O2 and its molecular weight is 315.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H9Cl3O2

Molecular Weight

315.6 g/mol

IUPAC Name

2-chloro-4-[(3,4-dichlorophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C14H9Cl3O2/c15-12-4-1-9(5-14(12)17)8-19-11-3-2-10(7-18)13(16)6-11/h1-7H,8H2

InChI Key

PAEPJYUQZFHHBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1COC2=CC(=C(C=C2)C=O)Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-4-hydroxybenzaldehyde (324 mg, 2.07 mmol), 3,4-dichlorobenzyl alcohol (513 mg, 2.90 mmol), and triphenylphosphine (760 mg, 2.90 mmol) were dissolved in tetrahydrofuran (8 mL), and a diethyl azodicarboxylate toluene solution (2.2 M, 1.32 mL, 2.90 mmol) was slowly added dropwise thereto at room temperature, and then, the resulting mixture was stirred under a nitrogen atmosphere at room temperature for 2 hours. The solvent in the reaction solution was distilled off under reduced pressure, and the resulting residue was washed with hexane/dichloromethane (6/1 (v/v)), whereby the objective title compound was obtained as a white solid (244 mg, yield: 37%).
Quantity
324 mg
Type
reactant
Reaction Step One
Quantity
513 mg
Type
reactant
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate toluene
Quantity
1.32 mL
Type
reactant
Reaction Step Two
Name
Yield
37%

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